1-(3-Chlorophenyl)propan-2-one

Description

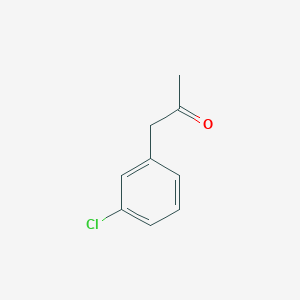

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNYPJMEQHTAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370121 | |

| Record name | 3-Chlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-60-5 | |

| Record name | 3-Chlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylacetone, systematically known as 1-(3-chlorophenyl)propan-2-one, is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its utility as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably Dapoxetine, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 3-Chlorophenylacetone, experimental protocols for its synthesis and analysis, and its role in synthetic pathways.

Physicochemical Properties

3-Chlorophenylacetone is a colorless to yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉ClO | [1][2][3] |

| Molecular Weight | 168.62 g/mol | [1][2][3] |

| CAS Number | 14123-60-5 | [1][2][3] |

| Appearance | Clear, colorless to yellow liquid | |

| Boiling Point | 99 °C at 5 mmHg | |

| Density | 1.1115 g/cm³ (rough estimate) | |

| Refractive Index | 1.5320 to 1.5360 | |

| Solubility | Soluble in chloroform and methanol. |

Note: It is crucial to distinguish 3-Chlorophenylacetone (CAS: 14123-60-5) from its isomer, 3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one, CAS: 34841-35-5). While sometimes used interchangeably as synonyms in literature, they are distinct compounds with different chemical structures and properties. 3'-Chloropropiophenone is a solid at room temperature.[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-chlorophenylacetic acid with a methylating agent. The following is a representative experimental protocol:

Materials:

-

3-Chlorophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chlorophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chlorophenylacetyl chloride.

-

Grignard Reaction: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the flask to 0 °C in an ice bath. Slowly add a stoichiometric amount of methylmagnesium bromide solution in diethyl ether dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard technique for assessing the purity and confirming the identity of 3-Chlorophenylacetone.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5][6]

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

-

MS Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the chemical structure of the compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[7]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and several peaks in the aromatic region.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 3-Chlorophenylacetone to the active pharmaceutical ingredient Dapoxetine.

Caption: Workflow for the synthesis of Dapoxetine from 3-Chlorophenylacetone.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, synthesis, and characterization of 3-Chlorophenylacetone. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. A thorough understanding of these properties is essential for the efficient and safe handling, synthesis, and application of 3-Chlorophenylacetone in various chemical processes.

References

An In-depth Technical Guide on the Structural Analysis of 1-(3-Chlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)propan-2-one, also known as 3-chlorophenylacetone, is an organic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the synthesis of various chemical entities. Structurally, it consists of a propan-2-one backbone substituted with a 3-chlorophenyl group at the first carbon position. Understanding its precise chemical structure is paramount for its application in further chemical synthesis and for the characterization of its derivatives.

This technical guide provides a comprehensive overview of the structural analysis of this compound, consolidating its physicochemical properties and detailing the spectroscopic methods used for its characterization. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. These properties have been computed and are available in public chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Chlorophenylacetone | PubChem[1] |

| CAS Number | 14123-60-5 | PubChem[1] |

| Molecular Formula | C₉H₉ClO | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)CC1=CC(=CC=C1)Cl | PubChem[1] |

| InChI | InChI=1S/C9H9ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | PubChem[1] |

| InChIKey | VCNYPJMEQHTAHS-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Clear, colorless to yellow liquid | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |

Spectroscopic Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a deuterated chloroform (CDCl₃) solvent are summarized below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH₃ (Methyl) | ~2.1 | Singlet (s) | 3H | Protons on C2' |

| -CH₂- (Methylene) | ~3.7 | Singlet (s) | 2H | Protons on C1' |

| Ar-H | ~7.1 - 7.3 | Multiplet (m) | 4H | Aromatic protons |

Note: The aromatic region will show a complex multiplet pattern due to the meta-substitution on the phenyl ring.

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected chemical shifts for this compound are detailed below.

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C=O (Ketone) | ~205 | Carbonyl carbon (C2') |

| Ar-C (Quaternary, C-Cl) | ~134 | C3 of phenyl ring |

| Ar-C (Quaternary, C-CH₂) | ~135 | C1 of phenyl ring |

| Ar-CH | ~127 - 130 | Aromatic carbons |

| -CH₂- (Methylene) | ~50 | Methylene carbon (C1') |

| -CH₃ (Methyl) | ~29 | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below. Data from isomers like 1-(2-chlorophenyl)propan-2-one suggests where these peaks are likely to appear.[3]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch (Ketone) | ~1715 | Strong, sharp absorption |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium absorption |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium absorption |

| C=C Stretch (Aromatic) | ~1475, 1575, 1600 | Multiple medium to weak absorptions |

| C-Cl Stretch | ~700 - 800 | Strong absorption |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would be a common method.[4]

| m/z Value | Interpretation |

| 168/170 | Molecular ion [M]⁺ and [M+2]⁺ peaks (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) |

| 125/127 | Loss of acetyl group (-COCH₃) |

| 91 | Tropylium ion (rearrangement and loss of Cl) |

| 43 | Acetyl cation [CH₃CO]⁺ |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the hydrolysis of a brominated precursor to yield the target compound.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromo-3'-chloropropiophenone (1 equivalent), a base such as sodium hydroxide (NaOH) (1.1 equivalents), a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents), and water.

-

Reaction Conditions: Heat the biphasic mixture to a temperature between 80-100°C.

-

Monitoring: Monitor the reaction progress over 4-6 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Protocol

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

IR Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

MS Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

MS Data Acquisition: Introduce the sample into the mass spectrometer, often via direct injection or through a GC inlet, and acquire the mass spectrum using electron ionization (EI) mode.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for structural elucidation.

References

- 1. This compound | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14123-60-5 [sigmaaldrich.cn]

- 3. 1-(2-Chlorophenyl)propan-2-one [webbook.nist.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | 857233-13-7 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

Unveiling the Molecular Weight of 1-(3-Chlorophenyl)propan-2-one

For researchers, scientists, and professionals engaged in drug development, precise molecular data is paramount. This guide provides a focused examination of the molecular weight of the compound 1-(3-Chlorophenyl)propan-2-one.

The molecular weight of this compound has been determined to be 168.62 g/mol [1]. This value is a critical parameter for a multitude of applications within a laboratory setting, including stoichiometry calculations for chemical reactions, preparation of solutions with specific molar concentrations, and analytical characterizations.

Chemical and Physical Properties

A summary of key identifiers and the molecular weight for 1-(3--Chlorophenyl)propan-2-one is presented in the table below for ease of reference.

| Identifier | Value | Source |

| Molecular Formula | C₉H₉ClO | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem, Sigma-Aldrich[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 14123-60-5 | Sigma-Aldrich |

| Synonyms | 3-Chlorophenylacetone | PubChem[1] |

This foundational data is essential for the accurate planning and execution of experiments involving this compound. The molecular formula, C₉H₉ClO, dictates the elemental composition, which in turn determines the precise molecular weight.

References

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)propan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chlorophenyl)propan-2-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for similar molecules. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound in various organic solvents, a critical step in preclinical and pharmaceutical development.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉ClO.[1] It is a derivative of acetophenone, featuring a chlorine atom at the meta position of the phenyl ring. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and purification processes. The physical form of this compound is a clear, colorless to yellow liquid.

Predicted Solubility Profile

The solubility of a compound is largely dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound, with a polar carbonyl group and a largely nonpolar chlorophenyl group, suggests a degree of solubility in a range of organic solvents.

Based on the solubility of the related compound acetophenone, which is freely soluble in most organic solvents like ethanol, diethyl ether, and chloroform, a similar trend can be expected for this compound.[3] The presence of the chlorine atom is unlikely to drastically alter this general behavior.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | The carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of these solvents.[3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The polar carbonyl group of the solute can interact with the polar functional groups of these solvents. |

| Nonpolar | Hexane, Toluene, Benzene | Moderately Soluble | The nonpolar aromatic ring and alkyl chain will have favorable interactions with nonpolar solvents.[3] |

| Chlorinated | Chloroform, Dichloromethane | Soluble | The presence of a chlorine atom in the solute molecule suggests good compatibility with chlorinated solvents. A related compound shows slight solubility in chloroform.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can interact with the solute, and the overall polarity is compatible. Acetophenone is soluble in diethyl ether.[3][6] |

| Aqueous | Water | Insoluble | The hydrophobic chlorophenyl group is expected to dominate, leading to poor water solubility.[3] An isomer, 1-(3-Chlorophenyl)-1-propanone, is insoluble in water.[7] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a compound like this compound.

-

This compound (analytical standard)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

This initial screening provides a rapid assessment of solubility in various solvents.

-

Sample Preparation : In separate small test tubes, add approximately 25 mg of this compound.[8][9]

-

Solvent Addition : To each test tube, add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[8]

-

Observation : Visually inspect the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble. If it does not dissolve, it is deemed insoluble.[10]

This is a widely used method for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration : Place the vials in a thermostatically controlled shaker and agitate for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[2]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution : Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

References

- 1. This compound | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]

- 5. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [amp.chemicalbook.com]

- 6. quora.com [quora.com]

- 7. 1-(3-Chlorophenyl)-1-propanone(34841-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.ws [chem.ws]

An In-depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(3-Chlorophenyl)propan-2-one (CAS No. 14123-60-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data sources, including GHS classifications and safety information for structurally similar compounds. All procedures and precautions should be implemented with a conservative approach to safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning[1]

Physical and Chemical Properties

The table below outlines the key physical and chemical properties of this compound and a structurally similar compound, 1-(3-Chlorophenyl)propan-1-one, for reference.

| Property | This compound | 1-(3-Chlorophenyl)propan-1-one |

| Molecular Formula | C9H9ClO[1] | C9H9ClO[2] |

| Molecular Weight | 168.62 g/mol [1] | 168.62 g/mol [2] |

| Appearance | Not specified | Slightly yellow solid[2] |

| Melting Point | Not specified | 43-47 °C[2] |

| Boiling Point | Not specified | 249 °C[2] |

| Flash Point | Not specified | > 110 °C / > 230 °F[3] |

| Solubility in water | Not specified | Insoluble[2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Do not eat, drink, or smoke when using this product.[5]

-

Minimize dust generation and accumulation.[2]

-

Keep the container tightly closed when not in use.[2]

Storage:

-

Store in a tightly closed container.[2]

-

Keep away from incompatible substances.[2]

-

Store locked up.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Call a POISON CENTER or doctor/physician if you feel unwell. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Workflow for responding to an accidental release of this compound.

Protocol for Accidental Release:

-

Personal Precautions: Avoid dust formation and contact with the substance.[6] Use personal protective equipment and ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up:

-

For small spills, use a suitable absorbent material (e.g., sand, sawdust, general-purpose binder) to pick up the substance.[5]

-

For larger spills, dike the spillage.

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2]

-

Clean the contaminated area thoroughly with water and detergents, observing environmental regulations.[5]

-

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken.

Suitable Extinguishing Media:

-

Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2]

Fire-Fighting Instructions:

-

Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

-

Runoff from fire control or dilution water may cause pollution.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available information indicates the following potential health effects:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be collected in suitable, labeled containers for disposal by a licensed professional waste disposal service.[5]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with a qualified safety professional before handling any hazardous chemical.

References

- 1. This compound | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Chlorophenyl)-1-propanone(34841-35-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.pt [fishersci.pt]

- 4. fishersci.com [fishersci.com]

- 5. download.basf.com [download.basf.com]

- 6. echemi.com [echemi.com]

Stability and Storage of 3-Chlorophenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chlorophenylacetone. The information herein is compiled from publicly available safety data sheets and extrapolated from studies on structurally similar compounds, offering a framework for handling, long-term storage, and the development of stability-indicating analytical methods.

Overview of Chemical Stability

3-Chlorophenylacetone, with the molecular formula C₉H₉ClO, is generally considered stable under normal laboratory conditions. However, the presence of a carbonyl group and a halogenated aromatic ring suggests potential susceptibility to degradation under specific environmental stressors such as elevated temperature, exposure to light, and extreme pH conditions. Understanding these degradation pathways is critical for ensuring the integrity of the compound in research and pharmaceutical development.

Recommended Storage Conditions

To maintain the purity and stability of 3-Chlorophenylacetone, the following storage conditions are recommended based on information from safety data sheets and supplier guidelines.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Cool; Room Temperature or 4°C | [1][2] |

| Atmosphere | Dry, Well-ventilated | [1][3] |

| Container | Tightly closed container | [1][3] |

| Light Exposure | Store protected from light | General Best Practice |

| Incompatibilities | Strong oxidizing agents, Strong bases | [3][4] |

Potential Degradation Pathways

While specific degradation pathways for 3-Chlorophenylacetone are not extensively documented in public literature, potential degradation routes can be inferred from the chemical structure and data on similar compounds. The primary modes of degradation are likely to be hydrolysis, oxidation, photodecomposition, and thermal degradation.

Hydrolytic Degradation

Exposure to acidic or basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the molecule, although the primary ketonic structure is generally stable to hydrolysis. Forced degradation studies using strong acids (e.g., HCl) and bases (e.g., NaOH) are necessary to confirm this.[3]

Oxidative Degradation

The presence of the phenyl ring and the ketone functionality suggests that 3-Chlorophenylacetone may be susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, could potentially lead to the formation of various oxidation products.[5]

Photodegradation

Aromatic ketones can be sensitive to UV light, which can induce photochemical reactions. It is plausible that exposure to light, particularly UV radiation, could lead to the formation of degradation products through various photochemical mechanisms.[6]

Thermal Degradation

Based on studies of structurally related compounds, thermal stress is a likely cause of degradation.[1] Potential thermal degradation products could include 3-chloro-alpha-methylstyrene, 3-chlorotoluene, and 3-chlorobenzaldehyde through mechanisms such as cleavage of the propanone side chain.[1]

A logical workflow for investigating these potential degradation pathways is illustrated below.

Experimental Protocols for Stability Assessment

The following are example protocols for conducting forced degradation studies and for the analysis of 3-Chlorophenylacetone and its potential degradation products. These protocols are based on general industry practices and methodologies applied to similar molecules.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of 3-Chlorophenylacetone under various stress conditions.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of 3-Chlorophenylacetone in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Place 10 mg of solid 3-Chlorophenylacetone in a vial and heat in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent before analysis. |

| Photostability | Expose a solution of 3-Chlorophenylacetone (1 mg/mL in acetonitrile) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. |

Stability-Indicating HPLC Method

Objective: To separate and quantify 3-Chlorophenylacetone from its degradation products.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm (UV/VIS or PDA Detector) |

| Injection Volume | 10 µL |

GC-MS Method for Thermal Degradation Product Analysis

Objective: To identify volatile degradation products resulting from thermal stress. This protocol is adapted from a study on a structurally similar compound.[1]

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Inlet Temperature | 250°C (Split/splitless) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

A general experimental workflow for GC-MS analysis of thermal degradation products is depicted below.

Summary of Potential Degradation Products

The following table summarizes hypothetical and potential degradation products of 3-Chlorophenylacetone based on its structure and data from related compounds.

| Degradation Pathway | Potential Degradation Product(s) | Analytical Technique |

| Thermal | 3-Chloro-alpha-methylstyrene, 3-Chlorotoluene, 3-Chlorobenzaldehyde | GC-MS[1] |

| Hydrolysis (Acid/Base) | Potentially ring-hydroxylated or side-chain cleaved products | HPLC-MS |

| Oxidative | Phenolic derivatives, benzoic acid derivatives | HPLC-MS |

| Photolytic | Dimerization products, radical-induced degradation products | HPLC-MS, LC-NMR |

Conclusion

While specific stability data for 3-Chlorophenylacetone is limited in the public domain, this guide provides a robust framework for its storage and stability assessment based on its chemical properties and information from analogous compounds. For critical applications, it is imperative to conduct thorough forced degradation studies to elucidate the specific degradation pathways and to develop and validate a stability-indicating analytical method. Adherence to the recommended storage conditions will help ensure the long-term integrity of 3-Chlorophenylacetone.

References

- 1. benchchem.com [benchchem.com]

- 2. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Bupropion: A Technical Guide to the 1-(3-Chlorophenyl)propan-2-one Intermediate Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a synthetic route to the antidepressant bupropion, focusing on the use of 1-(3-chlorophenyl)propan-2-one as a key intermediate. While traditional syntheses of bupropion often commence with the α-bromination of 3'-chloropropiophenone, this alternative pathway, utilizing a reductive amination strategy, offers a distinct approach to this widely prescribed pharmaceutical. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support process development and optimization.

Overview of the Synthetic Pathway

The synthesis of bupropion from this compound is centered around a reductive amination reaction. This method involves the reaction of the ketone (this compound) with tert-butylamine to form an imine intermediate, which is then reduced in situ to yield the secondary amine, bupropion. This approach circumvents the use of α-halo ketones, which are characteristic of the more conventional synthetic routes.

A critical precursor for this pathway is this compound. Its synthesis can be achieved through various established organic chemistry methodologies, such as the Friedel-Crafts acylation or from 3-chlorobenzyl chloride. The overall synthetic strategy is depicted below.

Experimental Protocols

Synthesis of this compound

Note: The following is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

-

3-Chlorobenzyl cyanide

-

Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of 3-chlorobenzyl cyanide in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is then acidified with dilute hydrochloric acid and stirred vigorously for 1-2 hours to effect hydrolysis of the intermediate imine.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation or column chromatography.

Synthesis of Bupropion via Reductive Amination

The core of this synthetic pathway is the reductive amination of this compound with tert-butylamine. A procedure for a similar transformation has been reported for deconstructed analogues of bupropion and can be adapted for the synthesis of bupropion itself.[1]

Materials:

-

This compound

-

tert-Butylamine

-

Titanium(IV) chloride (TiCl₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (anhydrous)

-

Methanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of this compound in anhydrous dichloromethane under an inert atmosphere, add tert-butylamine.

-

Cool the mixture to 0 °C and add titanium(IV) chloride dropwise. The formation of a precipitate may be observed.

-

Allow the mixture to stir at room temperature for 1-2 hours.

-

Add a solution of sodium cyanoborohydride in methanol dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude bupropion can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Quantitative Data

Quantitative data for the synthesis of bupropion specifically from this compound is not extensively reported in the available literature. However, typical yields for reductive amination reactions of this nature can range from moderate to good, depending on the specific conditions and the purity of the starting materials. For comparison, the traditional synthesis of bupropion via α-bromination of 3'-chloropropiophenone followed by amination reports overall yields in the range of 70-80%.

Table 1: Comparison of Synthetic Routes to Bupropion

| Parameter | Reductive Amination Route | Traditional Bromination Route |

| Starting Material | This compound | 3'-Chloropropiophenone |

| Key Reagents | TiCl₄, NaBH₃CN, tert-Butylamine | Bromine or NBS, tert-Butylamine |

| Reported Yield | Data not widely available | 70-80% (overall) |

| Key Intermediates | Imine | α-Bromo ketone |

| Potential Advantages | Avoids handling of lachrymatory α-bromo ketones | Well-established and optimized |

Spectroscopic data for bupropion is well-documented. The successful synthesis via the reductive amination pathway should yield a product with identical spectroscopic characteristics to bupropion obtained from other routes.

Table 2: Spectroscopic Data for Bupropion Hydrochloride

| Technique | Expected Data |

| ¹H NMR (CDCl₃, δ) | Signals corresponding to the tert-butyl group, the methine proton, the methyl group, and the aromatic protons. |

| ¹³C NMR (CDCl₃, δ) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the bupropion structure. |

| IR (KBr, cm⁻¹) | Characteristic absorptions for the carbonyl group (C=O) and the N-H bond of the secondary amine salt. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the bupropion free base. |

Logical Relationships and Mechanistic Considerations

The reductive amination proceeds through a well-established mechanism. The ketone, this compound, reacts with tert-butylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The role of the Lewis acid, TiCl₄, is to activate the carbonyl group towards nucleophilic attack by the amine and to facilitate the dehydration step. The reducing agent, sodium cyanoborohydride, then selectively reduces the iminium ion to the final secondary amine product, bupropion. The selectivity of NaBH₃CN is crucial as it does not readily reduce the starting ketone under the reaction conditions.

Conclusion

The synthesis of bupropion via the reductive amination of this compound presents a viable alternative to the more traditional synthetic routes. This pathway offers the advantage of avoiding the use of α-halo ketone intermediates. While detailed quantitative data for this specific route is not as prevalent in the literature, the underlying chemical principles are well-understood, allowing for a rational approach to process development and optimization. Further research into the synthesis of the this compound starting material and the optimization of the reductive amination step could establish this pathway as a competitive and efficient method for the production of bupropion. This guide provides a foundational framework for researchers and drug development professionals to explore and refine this promising synthetic strategy.

References

Spectroscopic and Synthetic Profile of 1-(3-Chlorophenyl)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 1-(3-Chlorophenyl)propan-2-one. Due to the limited availability of direct experimental spectra in public databases, this guide combines theoretical predictions, data from closely related analogs, and established chemical principles to offer a robust profile of the target compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H2, H4, H5, H6) | 7.1 - 7.4 | Multiplet | - |

| Methylene (-CH₂-) | 3.8 | Singlet | - |

| Methyl (-CH₃) | 2.2 | Singlet | - |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Aromatic (C-Cl) | 134 - 136 |

| Aromatic (C-H) | 126 - 132 |

| Aromatic (C-CH₂) | 138 - 140 |

| Methylene (-CH₂-) | 50 - 55 |

| Methyl (-CH₃) | 28 - 32 |

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 700 - 800 | Strong |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

| Fragment | Predicted m/z | Interpretation |

| [C₉H₉ClO]⁺ | 168/170 | Molecular Ion (M⁺) |

| [C₈H₆Cl]⁺ | 125/127 | Loss of acetyl radical (•COCH₃) |

| [C₇H₄Cl]⁺ | 111/113 | Loss of ethenone (CH₂=C=O) from M⁺ |

| [C₆H₄Cl]⁺ | 111/113 | Loss of propyne from benzyl cation |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Experimental Protocols

The following section outlines a plausible two-step synthesis for this compound, proceeding through a secondary alcohol intermediate.

Synthesis of 1-(3-Chlorophenyl)propan-2-ol

This procedure describes the synthesis of the precursor alcohol via a Grignard reaction.

Materials:

-

3-Chlorobenzaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

A solution of 3-chlorobenzaldehyde in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

Methylmagnesium bromide solution is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 1-(3-chlorophenyl)propan-2-ol, which can be purified by column chromatography.

Oxidation of 1-(3-Chlorophenyl)propan-2-ol to this compound

This protocol describes the oxidation of the secondary alcohol to the target ketone using pyridinium chlorochromate (PCC).

Materials:

-

1-(3-Chlorophenyl)propan-2-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

A suspension of PCC in anhydrous dichloromethane is prepared in a round-bottom flask with a magnetic stirrer.

-

A solution of 1-(3-chlorophenyl)propan-2-ol in anhydrous dichloromethane is added to the PCC suspension in one portion.

-

The reaction mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to 1-(3-Chlorophenyl)propan-2-one: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)propan-2-one, a substituted aromatic ketone of significant interest in contemporary pharmaceutical synthesis. While the specific historical discovery of this compound is not prominently documented in scientific literature, its structural relationship to phenylacetone suggests its synthesis was achievable through established early 20th-century organic reactions. This document details its physicochemical properties, outlines modern and plausible historical synthetic routes with detailed experimental protocols, and discusses its primary role as a key intermediate and monitored impurity in the manufacturing of the antidepressant bupropion. All quantitative data are presented in structured tables, and key synthetic pathways are visualized using logical diagrams.

Introduction and Historical Context

The parent compound, phenylacetone, is a well-known intermediate in the synthesis of various organic molecules.[1] Its synthesis was achievable through methods developed in the late 19th and early 20th centuries, such as the Friedel-Crafts reaction, first discovered in 1877. Given the availability of chlorobenzene and the understanding of such aromatic substitution reactions, it is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of substituted aromatic ketones.

Historically, two primary routes would have been logical for its initial preparation:

-

Friedel-Crafts Acylation: The reaction of chlorobenzene with chloroacetone in the presence of a Lewis acid catalyst like aluminum chloride. This method, while straightforward, can be complicated by the reactivity of chloroacetone.

-

Darzens Condensation: A reaction discovered by Auguste Georges Darzens in 1904, which could be adapted to produce the target molecule.[2][3] This would involve the reaction of 3-chlorobenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.

In modern organic chemistry, the significance of this compound is almost exclusively tied to its role in the pharmaceutical industry. It is a critical precursor and a known impurity in the synthesis of bupropion, an aminoketone antidepressant.[4] Its presence and purity are carefully monitored during the manufacturing process to ensure the safety and efficacy of the final drug product.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[5] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Chlorophenylacetone | [6] |

| CAS Number | 14123-60-5 | [6] |

| Molecular Formula | C₉H₉ClO | [6] |

| Molecular Weight | 168.62 g/mol | [6] |

| Appearance | Clear liquid / Colorless - Yellow | [5] |

| Storage Temperature | Room Temperature | [5] |

Synthesis of this compound and Related Intermediates

The synthesis of this compound is often interconnected with the synthesis of its hydroxylated analog, 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the production of bupropion. Below are detailed protocols for relevant synthetic transformations.

Plausible Historical Synthesis: Friedel-Crafts Acylation

This method represents a likely historical route to this compound.

Reaction:

Experimental Protocol:

-

Reaction Setup: To a cooled (0-5 °C), stirred suspension of anhydrous aluminum chloride in an excess of chlorobenzene, slowly add chloroacetone.

-

Reaction Conditions: Allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess chlorobenzene by distillation. The resulting crude product can be purified by vacuum distillation.

Modern Synthesis via Hydrolysis of a Brominated Precursor

A common modern laboratory-scale synthesis involves the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone to yield 1-(3-chlorophenyl)-1-hydroxypropan-2-one, which can then be further processed.

Reaction Workflow:

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., sodium hydroxide), a phase transfer catalyst, and water.[2]

-

Reaction Conditions: Heat the mixture to a temperature between 20-100°C and stir for 4-6 hours.[2]

-

Work-up and Purification: After the reaction is complete, separate the product. The crude product can be purified by crystallization from a solvent such as n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[2]

Quantitative Data for Hydrolysis Route:

| Parameter | Value | Reference |

| Yield | 65-74% | |

| Purity | 96-98.3% | [2] |

Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

For stereospecific applications, an asymmetric synthesis can be employed.

Experimental Protocol:

-

Reaction Setup: Prepare a mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl alcohol-water solvent system. Cool the mixture to 0 °C.[3]

-

Reaction Conditions: Add the starting material, an enol ether or similar precursor, to the reaction mixture. Stir the reaction at 0 °C for 16 hours.[3]

-

Quenching: Quench the reaction by adding sodium sulfite and stir for another hour.[3]

-

Work-up and Purification: Filter the mixture through a Celite pad and wash with ether. Separate the aqueous and organic layers. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.[3]

Quantitative Data for Asymmetric Synthesis:

| Parameter | Value | Reference |

| Yield | 87% | [3] |

Role in Bupropion Synthesis

This compound and its derivatives are integral to the synthesis of bupropion. The general synthetic pathway involves the transformation of these precursors into the final active pharmaceutical ingredient.

Logical Relationship Diagram:

Conclusion

This compound is a chemical compound whose modern significance is firmly established in the field of pharmaceutical manufacturing. While its specific origins in the history of organic chemistry are not clearly documented, its synthesis was well within the capabilities of early 20th-century chemists through established reactions such as the Friedel-Crafts acylation. Today, it serves as a crucial building block and a monitored substance in the production of bupropion. The detailed synthetic protocols and physicochemical data provided in this guide offer a valuable resource for researchers and professionals in drug development and organic synthesis.

References

Potential Biological Activity of 1-(3-Chlorophenyl)propan-2-one: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological activity of 1-(3-Chlorophenyl)propan-2-one based on its structural similarity to known psychoactive compounds. As of the date of this publication, there is a notable scarcity of direct experimental data on the biological effects of this specific molecule in publicly accessible scientific literature. The information presented herein is intended for research and drug development professionals and is based on extrapolation from structurally related compounds.

Introduction

This compound, also known as 3-chlorophenylacetone, is a chemical compound with the molecular formula C₉H₉ClO.[1] Its core structure, a phenylpropanone skeleton, is a common feature in a variety of biologically active molecules. The presence of a chlorine atom at the meta-position of the phenyl ring and the ketone group at the second position of the propane chain are key determinants of its potential pharmacological profile. While direct studies are lacking, the structure of this compound suggests a potential for interaction with biological systems, particularly the central nervous system. This guide will explore its potential biological activities by examining data from structurally analogous compounds, including chlorinated cathinone derivatives and metabolites of the antidepressant bupropion.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chlorophenylacetone | [1] |

| CAS Number | 14123-60-5 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

Potential Biological Activities and Mechanisms of Action

Based on structure-activity relationships with analogous compounds, this compound is hypothesized to primarily interact with the monoaminergic system. Its structural similarity to cathinones and other phenethylamines suggests potential activity as a monoamine transporter inhibitor or releasing agent.[2]

Monoamine Transporter Inhibition

The primary molecular targets for many psychoactive phenethylamines are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in various physiological and psychological effects.

While no direct binding or uptake inhibition data exists for this compound, studies on closely related chlorinated cathinones provide valuable insights. For instance, 3-chloromethcathinone (3-CMC), which shares the 3-chlorophenyl group but has an additional methylamino group, is a known synthetic cathinone stimulant.[2] The general class of synthetic cathinones is known to interfere with monoamine neurotransmitter release, receptor binding, and elimination.[2]

Quantitative Data for Structurally Related Compounds:

The following table summarizes the monoamine transporter inhibition data for various cathinone derivatives. It is important to note that the N-alkylation and the position of the chloro-substituent significantly impact potency and selectivity.

| Compound | Target | IC₅₀ (nM) | Reference |

| 3-Fluoromethcathinone (3-FMC) | hDAT | 688 ± 111 | [4] |

| hSERT | >10,000 | [4] | |

| hNET | 60 ± 10 | [4] | |

| 4-Methylethcathinone (4-MEC) | hDAT | 440 ± 80 | [4] |

| hSERT | 148 ± 33 | [4] | |

| hNET | 99 ± 12 | [4] | |

| Methedrone | hDAT | 1340 ± 160 | [4] |

| hSERT | 53 ± 10 | [4] | |

| hNET | 45 ± 8 | [4] |

Neurotoxicity

Substituted cathinones have been shown to exhibit neurotoxic effects. In vitro studies using the SH-SY5Y human neuroblastoma cell line are a common model to assess the potential neurotoxicity of new psychoactive substances.[2] The toxicity of various chloro-cathinones has been evaluated, demonstrating dose-dependent effects.[2]

Quantitative Data for Neurotoxicity of a Related Compound:

| Compound | Cell Line | Assay | EC₅₀ (µM) | Reference |

| 3-Chloromethcathinone (3-CMC) | Differentiated SH-SY5Y | Cell Viability | ~500 | [2] |

Acetylcholinesterase Inhibition

Some synthetic cathinones have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have various effects on the nervous system. A study on chloro-cathinones demonstrated that they can inhibit AChE activity in a dose-dependent manner.[2]

Quantitative Data for Acetylcholinesterase Inhibition by a Related Compound:

| Compound | Enzyme | IC₅₀ (mM) | Reference |

| 3-Chloromethcathinone (3-CMC) | Acetylcholinesterase | ~1.5 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activity of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake via hDAT, hSERT, and hNET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

[³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis of the concentration-response curves.

In Vitro Neurotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.

Objective: To determine the cytotoxic potential of this compound on a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y human neuroblastoma cells.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Test compound (this compound) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial biological characterization of this compound.

Caption: A proposed workflow for the in vitro biological evaluation of this compound.

Hypothesized Signaling Pathway Modulation

This diagram illustrates the potential impact of this compound on a dopaminergic synapse, assuming it acts as a dopamine transporter (DAT) inhibitor.

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Conclusion

While there is a significant gap in the scientific literature regarding the biological activity of this compound, its chemical structure provides a strong basis for postulating its potential interaction with the monoaminergic system. Drawing parallels with structurally similar chlorinated cathinones, it is reasonable to hypothesize that this compound may act as a monoamine transporter inhibitor, potentially with associated neurotoxic effects. The experimental protocols and workflows detailed in this guide provide a clear roadmap for the systematic evaluation of these potential activities. Further research is imperative to elucidate the precise pharmacological and toxicological profile of this compound and to determine its potential as a research tool or a lead compound for drug development.

References

- 1. This compound | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bupropion Hydrochloride

These application notes provide a detailed protocol for the synthesis of Bupropion Hydrochloride, a widely used antidepressant and smoking cessation aid. The synthesis commences from 3'-chloropropiophenone, which undergoes a two-step reaction sequence involving bromination and subsequent amination. This document is intended for researchers, scientists, and drug development professionals.

Overview of Synthesis

The synthesis of bupropion hydrochloride from 3'-chloropropiophenone is a well-established process. The general synthetic route involves two primary steps:

-

α-Bromination: 3'-chloropropiophenone is brominated at the alpha position to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction typically utilizes elemental bromine or a safer alternative like N-bromosuccinimide (NBS).

-

Amination: The resulting α-bromoketone is then reacted with tert-butylamine in a nucleophilic substitution reaction to form the bupropion free base.

-

Salt Formation: Finally, the bupropion free base is treated with hydrochloric acid to produce the stable hydrochloride salt.

Recent advancements have focused on developing "greener" synthesis protocols that substitute hazardous reagents and solvents with more environmentally friendly alternatives.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of bupropion hydrochloride.

Table 1: Reaction Conditions and Yields for Bupropion Synthesis

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Bromination | Bromine, Dichloromethane | 60 ± 5 | 5.5 hours | - | - | [5] |

| N-Bromosuccinimide, Ethyl Acetate, 10 mol% NH4OAc | Reflux | 70 minutes | >97% conversion | - | [1] | |

| Bromine, Water | 20 - 35 | 1 - 3 hours | - | - | [6] | |

| N-Bromosuccinimide, p-TSA, Acetonitrile (low volume) | 60 - 65 | 2 hours | 99.95% | - | [7] | |

| Amination | tert-Butylamine, Acetonitrile | 95 | 4 hours | - | - | [8] |

| tert-Butylamine | Reflux | 2.5 hours | - | - | [5] | |

| tert-Butylamine, N-Methyl-2-pyrrolidinone (NMP), Toluene | 55 - 60 | - | - | - | [7] | |

| Overall Yield | - | - | - | 70 - 80 | >99.9 | [5] |

| - | - | - | 69 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of bupropion hydrochloride.

Protocol 1: Traditional Synthesis via Bromination with Elemental Bromine

This protocol is adapted from established industrial processes.[5]

Step 1: α-Bromination of 3'-Chloropropiophenone

-

To one mole of 3'-chloropropiophenone, heat the reaction mixture to 60 ± 5 °C.

-

Slowly add 0.9 to 1.1 molar equivalents of bromine dropwise while maintaining the temperature.

-

After the addition is complete, continue stirring the mixture at 60 ± 5 °C for 5.5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the resulting 2-bromo-1-(3-chlorophenyl)propan-1-one can be used directly in the next step or purified.

Step 2: Amination with tert-Butylamine

-

To the crude 2-bromo-1-(3-chlorophenyl)propan-1-one, add 4 to 10 molar equivalents of tert-butylamine.

-

The reaction can be carried out in a suitable solvent such as dichloroethane and refluxed for 2.5 hours.[5]

-

After the reaction is complete, the mixture is worked up by extraction. An organic solvent (e.g., toluene, ethyl acetate) and water are used to separate the bupropion free base from byproducts like tert-butylamine hydrobromide.[5]

Step 3: Formation of Bupropion Hydrochloride

-

The organic layer containing the bupropion free base is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[5]

-

The solvent is evaporated to yield the bupropion free base.

-

The free base is then dissolved in an appropriate organic solvent (e.g., isopropanol, ethyl acetate), and a solution of hydrogen chloride gas in an organic solvent is added.[5]

-

The precipitated bupropion hydrochloride is collected by filtration, washed, and dried under vacuum to yield the final product.

Protocol 2: Greener Synthesis using N-Bromosuccinimide

This protocol is based on efforts to create a more environmentally friendly synthesis process.[1][2][3][4]

Step 1: α-Bromination with N-Bromosuccinimide (NBS)

-

In a reaction vessel, combine 3'-chloropropiophenone, N-bromosuccinimide (NBS), and a catalytic amount of ammonium acetate (10 mol%).

-

Add ethyl acetate as the solvent.

-

Reflux the mixture for approximately 70 minutes. Conversion rates of over 97% can be achieved.[1]

Step 2: Amination and Extraction

-

Following the bromination, the reaction mixture is cooled.

-

tert-Butylamine and a green bio-based solvent like Cyrene are added.[3] The mixture is heated to 55-60 °C for about 20 minutes.

-

The workup procedure is modified to use 1 M hydrochloric acid and ethyl acetate for extraction, which is a safer alternative to concentrated HCl and diethyl ether.[1][2]

Step 3: Salt Formation

-

The bupropion free base in the ethyl acetate layer is treated with 1 M HCl to precipitate bupropion hydrochloride.

-

The solid product is collected by filtration, washed, and dried.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship between the different stages of the process.

Caption: Synthetic workflow for Bupropion Hydrochloride.

Caption: Logic of greener synthesis substitutions.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - A Greener Synthesis of the Antidepressant Bupropion Hydrochloride - American Chemical Society - Figshare [acs.figshare.com]

- 4. ERIC - EJ1442161 - A Greener Synthesis of the Antidepressant Bupropion Hydrochloride, Journal of Chemical Education, 2022-Sep [eric.ed.gov]

- 5. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 6. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]